REACTION_CXSMILES
|
C([O:5][C:6](=[O:41])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH:18][C:19](=[O:40])[CH2:20][CH2:21][CH2:22][C:23](=[O:39])[NH:24][C:25]1[CH:30]=[CH:29][C:28]([CH2:31][CH2:32][C:33](=[O:38])[CH2:34][C:35](=[O:37])[CH3:36])=[CH:27][CH:26]=1)(C)(C)C.CCN(C(C)C)C(C)C.O[N:52]1[C:56](=[O:57])[CH2:55][CH2:54][C:53]1=[O:58].C(Cl)CCl>C(O)(C(F)(F)F)=O.C(Cl)Cl.C(Cl)Cl>[O:58]=[C:53]1[CH2:54][CH2:55][C:56](=[O:57])[N:52]1[O:5][C:6](=[O:41])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][NH:18][C:19](=[O:40])[CH2:20][CH2:21][CH2:22][C:23](=[O:39])[NH:24][C:25]1[CH:26]=[CH:27][C:28]([CH2:31][CH2:32][C:33](=[O:38])[CH2:34][C:35](=[O:37])[CH3:36])=[CH:29][CH:30]=1 |f:4.5|
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Name
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3-{2-[2-(2-{4-[4-(3,5-Dioxo-hexyl)-phenylcarbamoyl]-butyrylamino}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester
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Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCOCCOCCOCCNC(CCCC(NC1=CC=C(C=C1)CCC(CC(C)=O)=O)=O)=O)=O
|
Name
|
TFA CH2Cl2
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Name
|
|
Quantity
|
569 L
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
197 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give an oil as the acid intermediate
|
Type
|
STIRRING
|
Details
|
the mixture stirred over the night
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residual oil was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCOCCOCCOCCNC(CCCC(NC1=CC=C(C=C1)CCC(CC(C)=O)=O)=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |